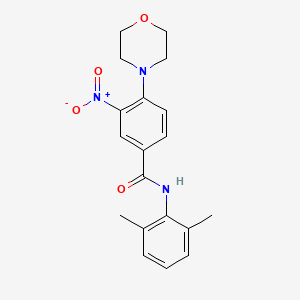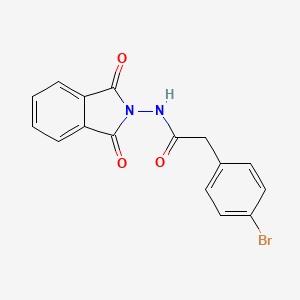![molecular formula C18H14ClN3OS B4401264 4-chloro-N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B4401264.png)
4-chloro-N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}benzamide
説明
4-chloro-N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as CQNB and is a potent antagonist of the M1 muscarinic acetylcholine receptor.
作用機序
CQNB acts as a competitive antagonist of the M1 muscarinic acetylcholine receptor. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This leads to a decrease in the activity of the receptor and a subsequent decrease in the downstream signaling pathways that are involved in cognitive function and memory.
Biochemical and Physiological Effects:
CQNB has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to have potential use in the treatment of Parkinson's disease. CQNB has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of movement.
実験室実験の利点と制限
One of the advantages of using CQNB in lab experiments is its high affinity for the M1 muscarinic acetylcholine receptor, which makes it a potent antagonist. However, one of the limitations of using CQNB is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of CQNB. One direction is the development of more potent and selective antagonists of the M1 muscarinic acetylcholine receptor. Another direction is the investigation of the potential use of CQNB in the treatment of other diseases such as Huntington's disease and multiple sclerosis. Additionally, the study of the biochemical and physiological effects of CQNB can provide insights into the mechanisms underlying cognitive function and memory.
科学的研究の応用
CQNB has been extensively studied for its potential use in the treatment of various diseases such as Alzheimer's disease, schizophrenia, and Parkinson's disease. It has been found to have a high affinity for the M1 muscarinic acetylcholine receptor, which is involved in cognitive function and memory. CQNB has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
4-chloro-N-[(2-methylquinolin-8-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-11-5-6-12-3-2-4-15(16(12)20-11)21-18(24)22-17(23)13-7-9-14(19)10-8-13/h2-10H,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVUYPBLKRLYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B4401185.png)
![4-methyl-1-[3-(5-methyl-2-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B4401186.png)
![4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4401194.png)

![ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate](/img/structure/B4401206.png)
![N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401211.png)
![4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4401217.png)
![1-{2-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4401230.png)



![3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B4401255.png)
![4-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4401257.png)
